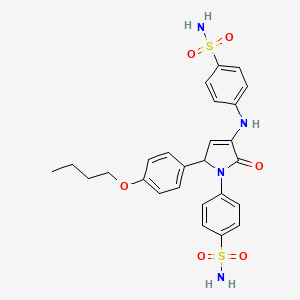
Carbonic anhydrase inhibitor 18
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbonic anhydrase inhibitor 18 is a compound that belongs to the class of carbonic anhydrase inhibitors. These inhibitors are known for their ability to suppress the activity of carbonic anhydrase enzymes, which play a crucial role in various physiological processes, including pH regulation, ion transport, and fluid balance. This compound has been studied for its potential therapeutic applications in treating conditions such as glaucoma, epilepsy, and certain types of cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbonic anhydrase inhibitor 18 typically involves the use of organic scaffolds such as sulfonamides, which are known for their strong inhibitory activity against carbonic anhydrase enzymes. The synthetic route may include the following steps:
Formation of the sulfonamide group: This step involves the reaction of an amine with a sulfonyl chloride to form a sulfonamide.
Functionalization of the scaffold: Various functional groups can be introduced to the scaffold to enhance its inhibitory activity and selectivity. This may involve reactions such as alkylation, acylation, or halogenation.
Purification and characterization: The final product is purified using techniques such as recrystallization or chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process is optimized for high yield and purity, and may include additional steps for scaling up the reactions, such as continuous flow chemistry or automated synthesis .
化学反応の分析
Types of Reactions
Carbonic anhydrase inhibitor 18 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the corresponding sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may regenerate the original sulfide .
科学的研究の応用
作用機序
The mechanism of action of carbonic anhydrase inhibitor 18 involves the inhibition of carbonic anhydrase enzymes. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting this reaction, this compound disrupts the normal physiological processes that depend on carbonic anhydrase activity. The compound binds to the active site of the enzyme, typically coordinating with the zinc ion present in the active site, and prevents the enzyme from catalyzing the hydration reaction .
類似化合物との比較
Carbonic anhydrase inhibitor 18 can be compared with other similar compounds, such as:
Acetazolamide: A well-known carbonic anhydrase inhibitor used to treat glaucoma, epilepsy, and altitude sickness.
Methazolamide: Another carbonic anhydrase inhibitor with a longer elimination half-life and fewer adverse effects on the kidney compared to acetazolamide.
Dorzolamide: A topical carbonic anhydrase inhibitor used to reduce intraocular pressure in patients with glaucoma.
Brinzolamide: Similar to dorzolamide, it is used to lower intraocular pressure in patients with open-angle glaucoma or ocular hypertension.
This compound is unique in its specific binding mode and selectivity for certain carbonic anhydrase isoforms, which may result in fewer side effects and improved therapeutic efficacy compared to other inhibitors .
特性
分子式 |
C26H28N4O6S2 |
|---|---|
分子量 |
556.7 g/mol |
IUPAC名 |
4-[[2-(4-butoxyphenyl)-5-oxo-1-(4-sulfamoylphenyl)-2H-pyrrol-4-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C26H28N4O6S2/c1-2-3-16-36-21-10-4-18(5-11-21)25-17-24(29-19-6-12-22(13-7-19)37(27,32)33)26(31)30(25)20-8-14-23(15-9-20)38(28,34)35/h4-15,17,25,29H,2-3,16H2,1H3,(H2,27,32,33)(H2,28,34,35) |
InChIキー |
YFCOFTLHQOGHBV-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C=C1)C2C=C(C(=O)N2C3=CC=C(C=C3)S(=O)(=O)N)NC4=CC=C(C=C4)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


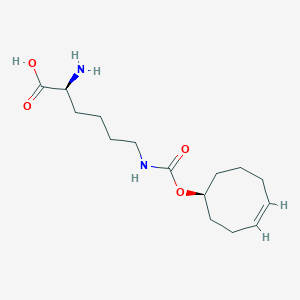
![(Z)-9-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]non-7-enoic acid](/img/structure/B12384457.png)
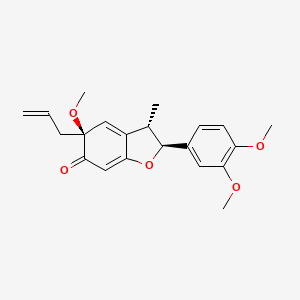
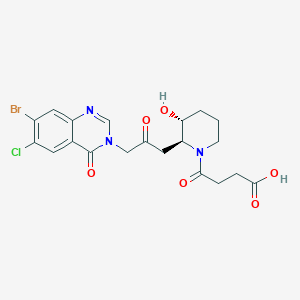
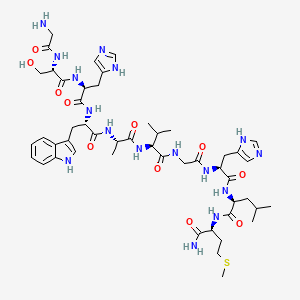
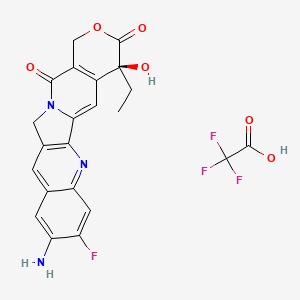
![2-(6,20-Diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;(2,5-dioxopyrrolidin-1-yl) acetate;perchlorate](/img/structure/B12384501.png)
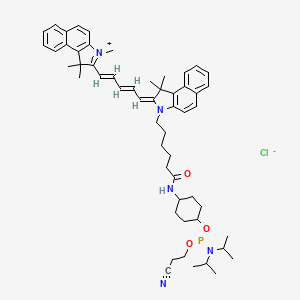
![disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12384505.png)
![8-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B12384510.png)
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]penta-2,4-dienamide](/img/structure/B12384512.png)
![(2E,4E)-1-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-5-(1,3-benzodioxol-5-yl)penta-2,4-dien-1-one](/img/structure/B12384520.png)
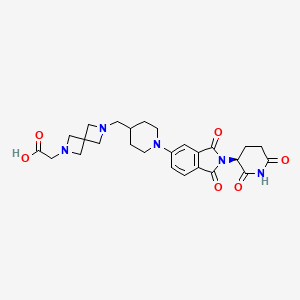
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12384523.png)
